molecular formula C14H14BrNO3S B15243866 Ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate

Ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate

Cat. No.: B15243866
M. Wt: 356.24 g/mol
InChI Key: FLVJEYXINOHXEJ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate is a synthetic organic compound with the molecular formula C14H14BrNO3S and a molecular weight of 356.23 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate typically involves a multi-step process. One common method includes the bromination of a thiazole derivative followed by esterification. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and the ester group can also participate in binding interactions, enhancing the compound’s overall biological activity .

Comparison with Similar Compounds

Ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

Ethyl 2-bromo-4-(3-methoxybenzyl)thiazole-5-carboxylate is a thiazole derivative that has gained attention for its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its thiazole ring structure, which includes a bromine atom at the 2-position and a methoxybenzyl substituent at the 4-position. Its molecular formula is C15H16BrN1O2SC_{15}H_{16}BrN_1O_2S, with a molecular weight of approximately 356.23 g/mol. The unique structural features contribute to its potential therapeutic applications.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Thiazole derivatives are known for their ability to inhibit the growth of various bacterial and fungal strains. Research indicates that this compound can effectively combat pathogens, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Candida albicans0.75 µg/mL

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against various strains, including Candida species. The mechanism often involves the disruption of fungal cell membranes or interference with vital metabolic pathways.

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HePG-2).

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Reference
MCF-71.61 ± 1.92
HePG-21.98 ± 1.22
HCT-116<1.0

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors involved in key metabolic pathways. The thiazole moiety is essential for binding to these targets, leading to modulation of their activity and subsequent therapeutic effects.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of thiazole derivatives, including this compound. These investigations highlight how modifications in the chemical structure can enhance biological activity.

One notable study demonstrated that compounds with electron-donating groups at specific positions on the phenyl ring exhibited increased cytotoxicity against cancer cell lines . Additionally, molecular dynamics simulations revealed that the compound interacts with target proteins primarily through hydrophobic contacts, suggesting a complex mechanism underlying its biological effects .

Properties

Molecular Formula

C14H14BrNO3S

Molecular Weight

356.24 g/mol

IUPAC Name

ethyl 2-bromo-4-[(3-methoxyphenyl)methyl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H14BrNO3S/c1-3-19-13(17)12-11(16-14(15)20-12)8-9-5-4-6-10(7-9)18-2/h4-7H,3,8H2,1-2H3

InChI Key

FLVJEYXINOHXEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)CC2=CC(=CC=C2)OC

Origin of Product

United States

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